molecular formula C23H19ClN4O4 B2582986 ethyl 2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate CAS No. 941982-31-6

ethyl 2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate

Cat. No.: B2582986
CAS No.: 941982-31-6
M. Wt: 450.88
InChI Key: KCBGNZBWVFVGEY-UHFFFAOYSA-N
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Description

Ethyl 2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a useful research compound. Its molecular formula is C23H19ClN4O4 and its molecular weight is 450.88. The purity is usually 95%.
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Biological Activity

Ethyl 2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate is a complex organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article provides an in-depth examination of the biological activity of this compound, including its structural characteristics, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound is characterized by its unique molecular structure, which includes:

  • Molecular Formula : C23H19ClN4O4
  • Molecular Weight : Approximately 450.88 g/mol
  • IUPAC Name : Ethyl 2-[[2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate

This compound features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities. The presence of the chlorophenyl group enhances its pharmacological potential, making it a subject of interest in drug discovery.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Protein Kinases : Similar compounds have shown the ability to inhibit specific protein kinases involved in cell signaling pathways, which can lead to reduced tumor growth and proliferation.
  • Anti-proliferative Activity : Studies suggest that derivatives with similar structures exhibit significant anti-proliferative effects against various cancer cell lines, indicating potential use as anticancer agents.
  • Interaction with Enzymatic Targets : The compound may interact with enzymes that play critical roles in metabolic pathways, influencing lipid metabolism and potentially reducing serum cholesterol and triglyceride levels.

Case Studies and Experimental Data

  • Anti-Cancer Activity : In vitro studies have demonstrated that compounds with pyrazolo[1,5-a]pyrazine moieties can inhibit the growth of cancer cells. For instance, one study reported that a structurally similar compound reduced cell viability in various cancer cell lines by inducing apoptosis through caspase activation .
  • Hypolipidemic Effects : Another relevant study focused on derivatives of related compounds that showed significant reductions in serum cholesterol and triglyceride levels in animal models. Specifically, a related compound reduced triglyceride levels by 35% at a dose of 0.05% in normal rats . This suggests that this compound may also possess hypolipidemic properties.
  • Mechanistic Insights : Further investigations into the molecular interactions revealed that compounds with similar structures could modulate gene expression related to lipid metabolism and cellular proliferation . These findings underscore the need for additional studies to fully elucidate the molecular mechanisms at play.

Summary Table of Biological Activities

Biological ActivityDescription
Anti-Cancer ActivityInhibits growth and induces apoptosis in various cancer cell lines
Hypolipidemic EffectsReduces serum cholesterol and triglyceride levels in animal models
Protein Kinase InhibitionPotentially inhibits key enzymes involved in cell signaling pathways

Properties

CAS No.

941982-31-6

Molecular Formula

C23H19ClN4O4

Molecular Weight

450.88

IUPAC Name

ethyl 2-[[2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetyl]amino]benzoate

InChI

InChI=1S/C23H19ClN4O4/c1-2-32-23(31)17-5-3-4-6-18(17)25-21(29)14-27-11-12-28-20(22(27)30)13-19(26-28)15-7-9-16(24)10-8-15/h3-13H,2,14H2,1H3,(H,25,29)

InChI Key

KCBGNZBWVFVGEY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)Cl)C2=O

solubility

not available

Origin of Product

United States

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